molecular formula C15H12ClNO B14526059 (2E)-1-(4-Chlorophenyl)-2-[(4-methylphenyl)imino]ethan-1-one CAS No. 62558-64-9

(2E)-1-(4-Chlorophenyl)-2-[(4-methylphenyl)imino]ethan-1-one

Cat. No.: B14526059
CAS No.: 62558-64-9
M. Wt: 257.71 g/mol
InChI Key: QAOSPIKUUOTMAW-UHFFFAOYSA-N
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Description

(2E)-1-(4-Chlorophenyl)-2-[(4-methylphenyl)imino]ethan-1-one is an organic compound that features a chlorophenyl group and a methylphenyl imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Chlorophenyl)-2-[(4-methylphenyl)imino]ethan-1-one typically involves the condensation of 4-chlorobenzaldehyde with 4-methylaniline under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually refluxed for several hours to ensure complete condensation.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled would be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction of the imino group can lead to the formation of secondary amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound can be used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, derivatives of this compound might be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

The compound or its derivatives could be explored for pharmaceutical applications, including the development of new drugs.

Industry

In the industrial sector, the compound might be used in the production of dyes, pigments, or other materials.

Mechanism of Action

The mechanism by which (2E)-1-(4-Chlorophenyl)-2-[(4-methylphenyl)imino]ethan-1-one exerts its effects would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-Chlorophenyl)-2-[(4-methylphenyl)imino]ethan-1-one can be compared to other imino compounds with similar structures.
  • Compounds like this compound might have different substituents on the aromatic rings, leading to variations in their chemical and biological properties.

Properties

CAS No.

62558-64-9

Molecular Formula

C15H12ClNO

Molecular Weight

257.71 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(4-methylphenyl)iminoethanone

InChI

InChI=1S/C15H12ClNO/c1-11-2-8-14(9-3-11)17-10-15(18)12-4-6-13(16)7-5-12/h2-10H,1H3

InChI Key

QAOSPIKUUOTMAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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